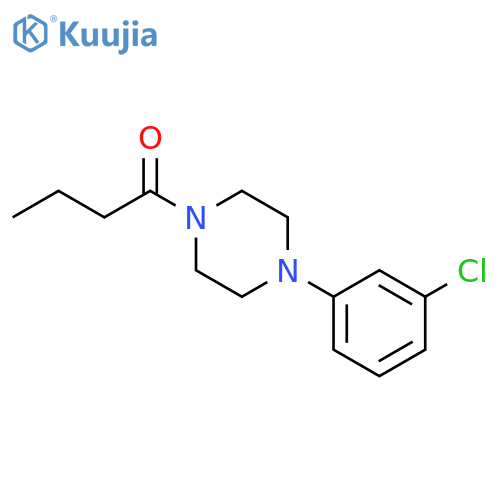Cas no 141511-19-5 (1-4-(3-chlorophenyl)piperazin-1-ylbutan-1-one)

141511-19-5 structure
商品名:1-4-(3-chlorophenyl)piperazin-1-ylbutan-1-one
CAS番号:141511-19-5
MF:C14H19ClN2O
メガワット:266.766462564468
MDL:MFCD00864003
CID:152681
PubChem ID:3072306
1-4-(3-chlorophenyl)piperazin-1-ylbutan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-Butanone,1-[4-(3-chlorophenyl)-1-piperazinyl]-
- 1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one
- 4-butanoyl-1-(3-chlorophenyl)piperazine
- 4-Butanoyle-1-(3-chlorophenyl)piperazine
- 1-4-(3-chlorophenyl)piperazin-1-ylbutan-1-one
- 1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-BUTANONE
- BDBM50005122
- 1-[4-(3-Chloro-phenyl)-piperazin-1-yl]-butan-1-one
- Z30883739
- CHEMBL284887
- 1-(3-Chlorophenyl)-4-(1-oxobutyl)piperazine
- DTXSID60161747
- 4-Butanoyle-1-(3-chlorophenyl)piperazine [French]
- AKOS003849298
- Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)-
- EN300-23750050
- 141511-19-5
-
- MDL: MFCD00864003
- インチ: InChI=1S/C14H19ClN2O/c1-2-4-14(18)17-9-7-16(8-10-17)13-6-3-5-12(15)11-13/h3,5-6,11H,2,4,7-10H2,1H3
- InChIKey: RCLBORULQAJQCF-UHFFFAOYSA-N
- ほほえんだ: CCCC(N1CCN(C2=CC=CC(Cl)=C2)CC1)=O
計算された属性
- せいみつぶんしりょう: 266.11877
- どういたいしつりょう: 266.119
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 23.6Ų
じっけんとくせい
- 密度みつど: 1.165
- ふってん: 439.1°Cat760mmHg
- フラッシュポイント: 219.3°C
- 屈折率: 1.554
- PSA: 23.55
1-4-(3-chlorophenyl)piperazin-1-ylbutan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23750050-1g |
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one |
141511-19-5 | 90% | 1g |
$271.0 | 2023-09-15 | |
| Enamine | EN300-23750050-2.5g |
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one |
141511-19-5 | 95% | 2.5g |
$529.0 | 2024-06-19 | |
| Enamine | EN300-23750050-0.05g |
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one |
141511-19-5 | 95% | 0.05g |
$227.0 | 2024-06-19 | |
| Enamine | EN300-23750050-0.25g |
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one |
141511-19-5 | 95% | 0.25g |
$249.0 | 2024-06-19 | |
| Enamine | EN300-23750050-1.0g |
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one |
141511-19-5 | 95% | 1.0g |
$271.0 | 2024-06-19 | |
| Enamine | EN300-23750050-0.5g |
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one |
141511-19-5 | 95% | 0.5g |
$260.0 | 2024-06-19 | |
| Enamine | EN300-23750050-5g |
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one |
141511-19-5 | 90% | 5g |
$783.0 | 2023-09-15 | |
| Enamine | EN300-23750050-0.1g |
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one |
141511-19-5 | 95% | 0.1g |
$238.0 | 2024-06-19 | |
| Enamine | EN300-23750050-10g |
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one |
141511-19-5 | 90% | 10g |
$1163.0 | 2023-09-15 | |
| Enamine | EN300-23750050-5.0g |
1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one |
141511-19-5 | 95% | 5.0g |
$783.0 | 2024-06-19 |
1-4-(3-chlorophenyl)piperazin-1-ylbutan-1-one 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
141511-19-5 (1-4-(3-chlorophenyl)piperazin-1-ylbutan-1-one) 関連製品
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
